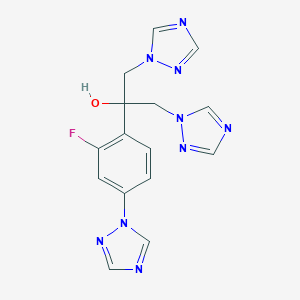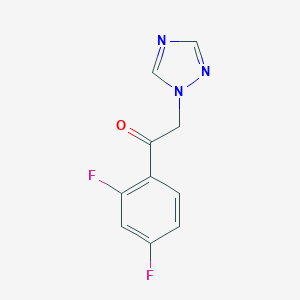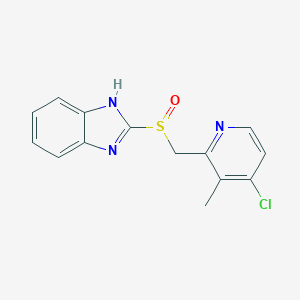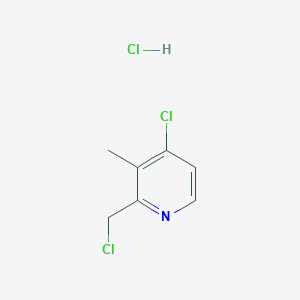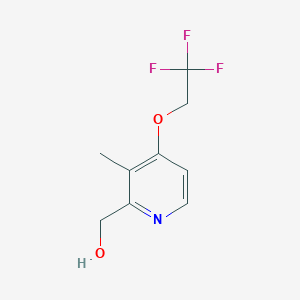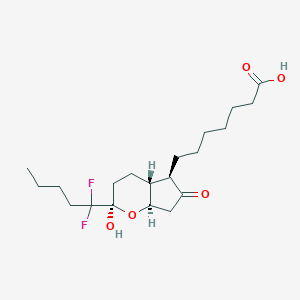
Lubiprostone
Übersicht
Beschreibung
Lubiprostone is a medication used to manage idiopathic chronic constipation . It is also used to treat constipation caused by opioids in adults with long-lasting pain that is not caused by cancer . This compound is a prostaglandin E1 derivative and a bicyclic fatty acid .
Synthesis Analysis
The synthesis of this compound involves the conversion of 15-keto prostaglandin VI, a doubly protected form of this compound, into this compound . This process can be accomplished through isopropyl ester hydrolysis followed by desilylation, or through desilylation followed by isopropyl ester hydrolysis .
Molecular Structure Analysis
This compound has a molecular formula of C20H32F2O5 . It crystallizes in space group P1 with a = 9.02025(2), b = 10.72121(2), c = 12.32817(4) Å, α = 78.5566(2), β = 69.6858(2), γ = 77.3292(2)°, V = 1081.069(3) Å3, and Z = 2 .
Chemical Reactions Analysis
This compound is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed carbonyl reductase .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 390.468 g/mol . It is a small molecule and is approved for use .
Wissenschaftliche Forschungsanwendungen
Behandlung von chronischer Verstopfung
Lubiprostone ist weithin für seine Wirksamkeit bei der Behandlung von chronischer Verstopfung (CC) anerkannt. Es wurde in einem systematischen Literaturüberblick und einer Metaanalyse mit anderen Medikamenten wie Linaclotid und Eloxibat verglichen. Der primäre Endpunkt war die Wirksamkeit hinsichtlich der Veränderung des spontanen Stuhlgangs. This compound zeigte in der Analyse eine ähnliche Wirksamkeit wie die anderen Medikamente .
Sicherheitsprofil
Neben seiner Wirksamkeit hat this compound ein eindeutiges Sicherheitsprofil. Es wurde mit dem höchsten Risiko von Übelkeit unter den in der Studie verglichenen Medikamenten in Verbindung gebracht. Diese Information ist entscheidend, damit Ärzte einen individuellen Ansatz zur Behandlung von Patienten mit CC verfolgen können .
Verbesserung der Darmpermeabilität
This compound wurde als potenzielles Therapeutikum zur Verbesserung der Darmpermeabilität identifiziert. Es wurde berichtet, dass es durch die Stimulation der intestinalen Sekretion von Mucin und den Transport von Tight-Junction-Proteinen positive Auswirkungen auf das Leaky-Gut-Syndrom (LGS) hat .
Prävention der Entwicklung von Atherosklerose
Forschungen haben gezeigt, dass this compound die Entwicklung von Atherosklerose bei Apolipoprotein-E-defizienten Mäusen verhindern kann. Es schwächt Atherosklerose ab, indem es die LGS-induzierte Entzündung durch die Wiederherstellung der Darmbarriere verbessert .
Stimulation der Mucin-Freisetzung
This compound stimuliert die Freisetzung von Mucin, das bei gastrointestinalen Erkrankungen schützend wirken kann, bei denen ein Verlust von Schleim zum Krankheitsverlauf beitragen soll .
Potenzielle therapeutische Anwendungen
Angesichts seiner Fähigkeit, die Mucin-Freisetzung zu stimulieren und die Darmpermeabilität zu verbessern, besteht ein größeres Potenzial für therapeutische Anwendungen von this compound über chronische Verstopfung hinaus .
Wirkmechanismus
Target of Action
Lubiprostone, a prostaglandin E1 derivative, primarily targets ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in fluid secretion and maintaining the electrolyte balance in the gastrointestinal tract .
Mode of Action
This compound acts by specifically activating ClC-2 chloride channels in a protein kinase A action independent fashion . Activation of these channels promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Biochemical Pathways
This compound stimulates multiple biochemical pathways. It targets serotonergic, EP4/PKA, and EP1 signaling in surface/villus regions . It stimulates membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It also suppresses NHE3/DRA trafficking and fluid absorption .
Pharmacokinetics
This compound is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . . This suggests that the compound’s bioavailability is influenced by its metabolic properties.
Result of Action
The activation of ClC-2 chloride channels by this compound results in the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . This compound also enhances mucus-mobilization and mucosal contractility .
Safety and Hazards
Lubiprostone may cause serious side effects such as severe or ongoing nausea or diarrhea, trouble breathing, or a light-headed feeling . It is advised to avoid inhalation, contact with eyes, skin, and clothing, and to avoid the formation of dust and aerosols . It should be used only in a well-ventilated area and kept away from sources of ignition .
Zukünftige Richtungen
Lubiprostone should be taken exactly as directed by a doctor . It is best to take this medicine with food and water to lessen the chances of having nausea . The patient may have tightness in their chest or feel short of breath within 1 hour after taking this compound . This side effect should go away within 3 hours, but it may occur again when the patient takes their next dose .
Biochemische Analyse
Biochemical Properties
Lubiprostone activates ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It increases intestinal chloride and fluid secretion without altering sodium and potassium concentrations in the serum . In a study, this compound was found to improve intestinal permeability in apolipoprotein E-deficient mice, suggesting a potential role in the management of leaky gut syndrome .
Molecular Mechanism
This compound acts by specifically activating ClC-2 chloride channels, which are normal constituents of the apical membrane of the human intestine . This activation is not mediated by protein kinase A action . The activation of these channels leads to the secretion of a chloride-rich fluid, which in turn softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Temporal Effects in Laboratory Settings
In phase 3 trials, this compound 24 µg twice daily significantly increased mean spontaneous bowel movements per week in patients with chronic idiopathic constipation . The drug was generally well tolerated .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve intestinal permeability and prevent the development of atherosclerosis in apolipoprotein E-deficient mice . The effects of this compound were observed after a 15-week feeding period of a Western diet, followed by 10 weeks of treatment with a Western-type diet with oral supplementation of this compound .
Metabolic Pathways
This compound is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . These biotransformations are not mediated by the hepatic cytochrome P450 system but rather appear to be mediated by the ubiquitously expressed enzymes .
Transport and Distribution
This compound is thought to act locally, indicating a specific transport and distribution within the gastrointestinal epithelial cells . It enhances the secretion of chloride-rich intestinal fluid, without altering serum electrolyte levels .
Subcellular Localization
This compound is known to induce membrane trafficking of transporters, which is more pronounced in villus/surface cells compared to the crypt . This includes increased membrane labeling for CFTR, PAT1, NKCC1, and NBCe1, and decreased membrane labeling for NHE3, DRA, and ClC-2 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lubiprostone involves several steps of chemical reactions, starting from commercially available starting materials.", "Starting Materials": [ "2,3,4,5-tetrahydro-6-(propylamino)benzo[b]thiophene", "2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole", "4,4'-dibromo-2,2'-bipyridine", "4,4'-diiodo-2,2'-bipyridine", "1-bromo-3-chloropropane", "Sodium hydride", "Sodium methoxide", "Sodium hydroxide", "Sodium borohydride", "1,2-dibromoethane", "Ethyl acetate", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2,3,4,5-tetrahydro-6-(propylamino)benzo[b]thiophene by reacting 2,3,4,5-tetrahydrobenzo[b]thiophene with 1-bromo-3-chloropropane in the presence of sodium methoxide.", "Step 2: Synthesis of 2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole by reacting 2,3,4,5-tetrahydro-6-(propylamino)benzo[b]thiophene with 2,2-dipyridyl-4,4'-diiodo-2,2'-bipyridine in the presence of sodium hydride.", "Step 3: Reduction of 2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole to 2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole in the presence of sodium borohydride.", "Step 4: Synthesis of Lubiprostone by reacting 2,3,4,5-tetrahydro-6-(propylamino)-1,1-dioxo-1,2-benzothiazole with 1,2-dibromoethane in the presence of sodium hydroxide and ethanol as a solvent.", "Step 5: Purification of Lubiprostone by recrystallization from ethyl acetate and methanol mixture." ] } | |
CAS-Nummer |
136790-76-6 |
Molekularformel |
C20H32F2O5 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
7-[(2R)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid |
InChI |
InChI=1S/C20H32F2O5/c1-2-3-11-19(21,22)20(26)12-10-15-14(16(23)13-17(15)27-20)8-6-4-5-7-9-18(24)25/h14-15,17,26H,2-13H2,1H3,(H,24,25)/t14?,15?,17?,20-/m1/s1 |
InChI-Schlüssel |
WGFOBBZOWHGYQH-IDQKJFIUSA-N |
Isomerische SMILES |
CCCCC([C@]1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Kanonische SMILES |
CCCCC(C1(CCC2C(O1)CC(=O)C2CCCCCCC(=O)O)O)(F)F |
Aussehen |
White to Off-White Solid |
melting_point |
56-59°C |
Andere CAS-Nummern |
333963-40-9 136790-76-6 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Löslichkeit |
Practically insoluble |
Synonyme |
0211, RU 0211, SPI Amitiza lubiprostone Prostan-1-oic acid, 16,16-difluoro-11-hydroxy-9,15-dioxo-, (11alpha)- RU 0211 RU-0211 RU0211 SPI 0211 SPI-0211 SPI0211 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of lubiprostone?
A1: this compound is thought to primarily act by stimulating intestinal fluid secretion. While initially believed to activate chloride channel type-2 (ClC-2) [, , , , , ], recent research suggests its action may be mediated through the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels [, , , ].
Q2: How does this compound's activation of chloride channels lead to increased intestinal fluid secretion?
A2: The activation of chloride channels, whether ClC-2 or CFTR, on the apical membrane of intestinal epithelial cells leads to an efflux of chloride ions into the intestinal lumen. This is followed by the passive movement of sodium ions and water into the lumen, increasing the fluidity of intestinal contents and promoting bowel movements [, , ].
Q3: Does this compound affect gastrointestinal motility in addition to its secretory effects?
A3: Yes, research suggests this compound can influence gastrointestinal motility. Studies have shown that it can accelerate small intestine and colonic transit [, , ], possibly through indirect prokinetic effects [] and modulation of pacemaker potentials in interstitial cells of Cajal via activation of ATP-sensitive K+ channels [].
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound. For detailed structural information, please refer to the drug's official documentation or chemical databases.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research abstracts do not contain information about the spectroscopic characteristics of this compound.
Q6: What are the approved clinical indications for this compound?
A7: this compound is approved for the treatment of chronic idiopathic constipation (CIC) in adults [, , , , ] and irritable bowel syndrome with constipation (IBS-C) in adult women [, , ].
Q7: Has this compound shown efficacy in treating constipation in patients with cystic fibrosis?
A9: While research on this specific population is limited, a case series reported positive outcomes with this compound in three adults with cystic fibrosis who experienced constipation and intestinal obstruction [].
Q8: Are there any preclinical studies suggesting potential applications of this compound beyond constipation?
A10: Yes, preclinical studies have indicated that this compound might be useful in promoting mucosal repair in ischemia-injured intestine [, ]. Additionally, it has demonstrated an ability to suppress the growth of colon cancer cells in vitro and in vivo [].
Q9: What is the bioavailability of this compound?
A11: this compound has low systemic bioavailability due to extensive first-pass metabolism [, ]. It acts locally within the intestinal tract [].
Q10: How is this compound metabolized and excreted?
A12: this compound is rapidly metabolized, primarily in the gut lumen []. While the exact metabolic pathways are not detailed in the provided abstracts, a majority of the drug and its metabolites are excreted in the urine within 48 hours [].
Q11: What are the most common adverse effects associated with this compound?
A13: The most frequently reported adverse effects in clinical trials include nausea, diarrhea, abdominal pain, headache, and dyspnea [].
Q12: Does this compound have any significant effects on electrolyte balance?
A14: Studies indicate that this compound does not cause clinically meaningful electrolyte imbalances or affect markers of renal function, even with long-term use [].
Q13: Are there any safety concerns regarding the use of this compound in specific patient populations, such as children or pregnant women?
A13: The safety and efficacy of this compound have not been established in children, pregnant women, or breastfeeding mothers. More research is needed to assess its use in these populations.
Q14: What is the typical route of administration for this compound?
A16: this compound is commercially available as an oral capsule [].
Q15: Are there any alternative formulations or delivery methods being explored for this compound?
A17: While not extensively detailed in the provided abstracts, one study explored the feasibility of administering this compound as a suspension through nasoenteric feeding tubes for patients unable to swallow capsules [].
Q16: Are there any ongoing efforts to develop sustained-release formulations of this compound?
A16: The provided research abstracts do not mention any studies exploring sustained-release formulations of this compound.
Q17: What are the main areas of ongoing research and development related to this compound?
A17: Current research on this compound focuses on:
- Further elucidating its mechanism of action, particularly its interaction with different chloride channels [, ].
- Exploring its potential therapeutic benefits in conditions beyond constipation, such as inflammatory bowel disease and cancer [, ].
- Investigating alternative formulations and delivery methods to improve patient compliance and potentially reduce side effects [].
- Identifying biomarkers to predict treatment response and personalize therapy [].
Q18: Are there any known drug interactions with this compound?
A20: While not extensively covered in the provided research, potential drug interactions, particularly with medications affecting gastrointestinal motility or absorption, should be considered [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)sulfinyl)methyl)-3,5-dimethylpyridin-4-ol](/img/structure/B194787.png)
![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)
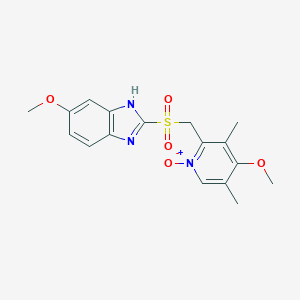


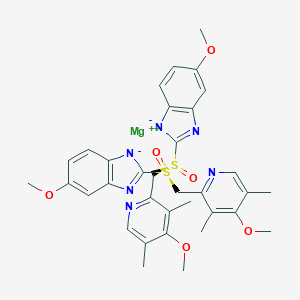
![2-[[(2,4-Difluorophenyl)-2-oxiranyl]methyl]-1H-1,2,4-triazole methanesulfonate](/img/structure/B194801.png)
